

Physicochemical Properties of Benzylamine Sulfate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine sulfate, the salt formed from the aromatic amine benzylamine and sulfuric acid, is a compound of interest in various fields, including pharmaceutical development and chemical synthesis. As the salt of a primary amine, it exhibits distinct physicochemical properties compared to its free base form, benzylamine. This technical guide provides a comprehensive overview of the core physicochemical properties of benzylamine sulfate, detailed experimental protocols for their determination, and relevant logical and experimental workflows.

Core Physicochemical Properties

The properties of benzylamine sulfate are largely defined by the constituent ions: the benzylammonium cation ([C₆H₅CH₂NH₃]⁺) and the sulfate anion ([SO₄]²⁻). The formation of the salt significantly alters properties such as melting point and solubility compared to the free base, benzylamine.

Quantitative Data Summary

The following tables summarize the available quantitative data for benzylamine sulfate and its parent compound, benzylamine, for comparative purposes.

Table 1: General and Physical Properties



Property	Benzylamine Sulfate	Benzylamine (Free Base)
Chemical Formula	(C6H5CH2NH3)2SO4	C ₆ H ₅ CH ₂ NH ₂
Molar Mass	312.38 g/mol [1]	107.15 g/mol
Appearance	Crystalline solid	Colorless to light yellow liquid
Melting Point	105–107 °C[1]	10 °C
Boiling Point	Decomposes	184–185 °C
Density	Data not available	0.981 g/mL at 25 °C

Table 2: Solubility and Acidity

Property	Benzylamine Sulfate	Benzylamine (Free Base)
Aqueous Solubility	Soluble in water.[1] Quantitative data is not readily available, but amine salts are generally significantly more water-soluble than the corresponding free bases.	Miscible
pKa (of Benzylammonium ion)	9.34[2]	9.34 (for the conjugate acid)[2]

Table 3: Spectroscopic Data (Key Peaks)



Spectrum	Benzylamine Sulfate (Benzylammonium Cation)	Benzylamine (Free Base)
IR (cm ⁻¹)	Sulfate (SO ₄ ²⁻) vibrations:~1118 (asymmetric stretch, complex band overlapping with cation bands)961 (symmetric stretch, weak)[1]Benzylammonium (C ₆ H ₅ CH ₂ NH ₃ +) vibrations:Bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), and benzene ring vibrations.	N-H stretch: 3372 and 3303 (asymmetric and symmetric)
¹ H NMR (ppm)	Chemical shifts for the benzylammonium cation are expected to be similar to benzylamine hydrochloride in a suitable solvent. Protons on the nitrogen and alpha-carbon are typically shifted downfield upon protonation.	C ₆ H ₅ -: ~7.2-7.4-CH ₂ -: ~3.8- NH ₂ : ~1.5 (variable)
¹³ C NMR (ppm)	-CH ₂ -: ~46.5Aromatic Carbons: ~128-139	-CH ₂ -: ~46.4Aromatic Carbons: ~126-140
Raman (cm ⁻¹)	Sulfate (SO ₄ ²⁻) vibrations:1165, 1093, 1033 (split components of asymmetric stretch)966 (symmetric stretch, intense)[1]	Data not readily available

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzylamine sulfate are crucial for reproducible research.



Synthesis of Benzylamine Sulfate

Objective: To prepare benzylamine sulfate from benzylamine and sulfuric acid.

Materials:

- Benzylamine
- Concentrated sulfuric acid (98%)
- Ethanol (or other suitable solvent like isopropanol)
- Diethyl ether
- Stir plate and magnetic stir bar
- · Ice bath
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a flask, dissolve a known amount of benzylamine in a minimal amount of ethanol. The reaction should be performed in a fume hood.
- Cool the solution in an ice bath with continuous stirring.
- Slowly, and with extreme caution, add a stoichiometric amount of concentrated sulfuric acid dropwise to the cooled benzylamine solution. A 2:1 molar ratio of benzylamine to sulfuric acid should be used. The reaction is exothermic.
- A white precipitate of benzylamine sulfate should form.
- Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure complete precipitation.



- If precipitation is incomplete, the addition of a non-polar solvent like diethyl ether can be used to induce further precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
- Dry the purified benzylamine sulfate crystals, preferably in a vacuum desiccator.

Melting Point Determination

Objective: To determine the melting point range of the synthesized benzylamine sulfate as an indicator of purity.

Materials:

- · Dried benzylamine sulfate sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Mortar and pestle (optional, for pulverizing crystals)

Procedure:

- Ensure the benzylamine sulfate sample is completely dry.
- Place a small amount of the sample onto a clean, dry surface.
- Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid.
- Invert the tube and tap the sealed end on a hard surface to pack the solid down. The sample height should be 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.



- Heat the sample rapidly to about 15-20 °C below the expected melting point (105 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3] A pure compound should have a sharp melting range of 1-2 °C.

Aqueous Solubility Determination (Qualitative and Semi-Quantitative)

Objective: To determine the solubility of benzylamine sulfate in water.

Materials:

- Benzylamine sulfate
- · Distilled water
- Test tubes
- · Vortex mixer or shaker
- Analytical balance

Procedure (Qualitative):

- Add approximately 25 mg of benzylamine sulfate to a test tube.
- Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.
- Observe if the solid dissolves completely. If it does, the compound is considered soluble.

Procedure (Semi-Quantitative Shake-Flask Method):

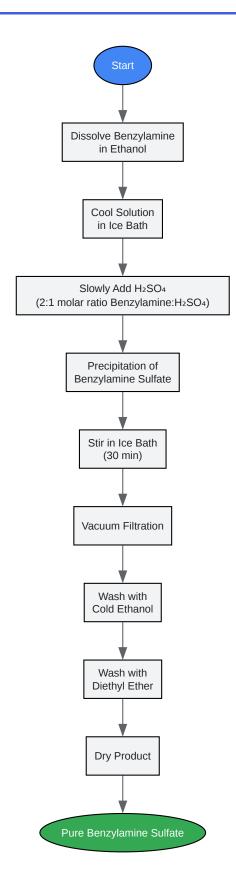


- Prepare a saturated solution by adding an excess amount of benzylamine sulfate to a known volume of distilled water in a sealed vial.
- Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Allow any undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.
- Determine the concentration of benzylamine sulfate in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (by creating a calibration curve) or by evaporating the solvent and weighing the residue.
- Express the solubility in terms of g/100 mL or mol/L.

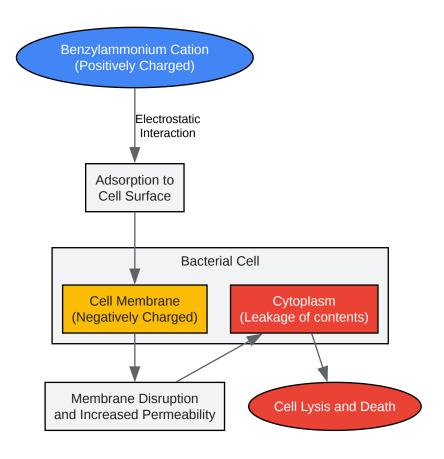
Visualizations

Experimental Workflow: Synthesis and Purification of Benzylamine Sulfate









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